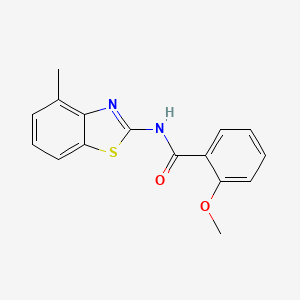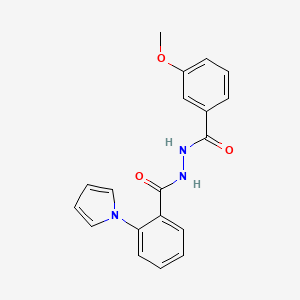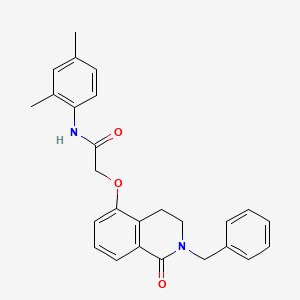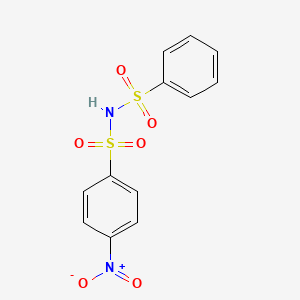
N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide, also known as CNB-001, is a novel neuroprotective compound that has been extensively studied for its potential therapeutic applications in treating neurological disorders. CNB-001 is a small molecule that has been shown to have potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various neurodegenerative diseases.
Mechanism of Action
N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide exerts its neuroprotective effects through multiple mechanisms of action. It has been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide also inhibits the production of pro-inflammatory cytokines and reduces oxidative stress by scavenging free radicals.
Biochemical and Physiological Effects:
N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide has been shown to have a number of biochemical and physiological effects that contribute to its neuroprotective properties. It has been shown to increase the expression of antioxidant enzymes, reduce the production of pro-inflammatory cytokines, and enhance mitochondrial function. N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide also improves cognitive function and reduces neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide is its potent neuroprotective properties, which make it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the potential therapeutic applications of N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide and to optimize its dosing and administration for clinical use.
Synthesis Methods
N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide is synthesized through a multi-step chemical process that involves the reaction of 2-hydroxy-4-nitrobenzoyl chloride with 1-cyano-2,2-dimethylpropane in the presence of a base. The resulting product is then purified through a series of chromatography steps to obtain the final compound.
Scientific Research Applications
N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In preclinical studies, N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, promoting neuronal survival, and improving cognitive function.
properties
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-13(2,3)11(7-14)15-12(18)9-5-4-8(16(19)20)6-10(9)17/h4-6,11,17H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHNDXNZLCXODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2478974.png)

![2-[(2,4-Dichlorobenzyl)sulfinyl]acetohydrazide](/img/structure/B2478978.png)





![(Z)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2478986.png)
![N-(2,4-difluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide](/img/structure/B2478987.png)


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-fluorobenzamide](/img/structure/B2478991.png)
